molecular formula C10H10ClFN2O B1466508 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine CAS No. 1493745-78-0

1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine

Cat. No.: B1466508
CAS No.: 1493745-78-0
M. Wt: 228.65 g/mol
InChI Key: PSNGWHGEPKGLSL-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine is a compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2-chloro-6-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-7-2-1-3-8(12)9(7)10(15)14-4-6(13)5-14/h1-3,6H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNGWHGEPKGLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzoyl chloride and azetidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chloro-6-fluorobenzoyl chloride is added dropwise to a solution of azetidine in an inert solvent like dichloromethane, followed by the addition of triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine undergoes various types of chemical reactions:

Scientific Research Applications

1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine involves its interaction with biological targets through its reactive azetidine ring and the electron-withdrawing effects of the chloro and fluoro substituents. These features enhance its binding affinity to enzymes and receptors, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine can be compared with other azetidine derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine
Reactant of Route 2
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1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine

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